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Compound of Interest |

Compound Name: 5-Hydroxy-2-methoxybenzonitrile
CAS No.: 180526-90-3
Cat. No.: B2533712
. J

CAS: 180526-90-3 | Formula: CeH7NOz | MW: 149.15 Da[1][2][3]

Part 1: Executive Directive & The Regioisomer
Challenge

In drug discovery, the benzonitrile scaffold is ubiquitous, serving as a precursor for amidines,
tetrazoles, and kinase inhibitors. However, the synthesis of 5-hydroxy-2-methoxybenzonitrile
(Target A) often yields regioisomeric byproducts, most notably 2-hydroxy-5-methoxybenzonitrile

(Isomer B).

Both isomers share identical molecular weights, similar polarity, and identical proton spin
systems (ABX patterns). Reliance on standard 1D-NMR or low-res MS is a common failure
mode. This guide establishes a self-validating protocol using NOESY NMR and HMBC to
unambiguously assign the position of the phenolic hydroxyl (-OH) versus the methoxy ether (-
OMe) relative to the nitrile (-CN) group.

The Elucidation Workflow

The following decision tree outlines the logical progression from crude isolate to confirmed

structure.
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Figure 1: Analytical workflow prioritizing regioisomer differentiation via 2D NMR.

Part 2: Theoretical & Spectral Framework
Mass Spectrometry (LC-MS/HRMS)

While MS cannot distinguish regioisomers, it validates the elemental composition and ionization
behavior.

 lonization Mode: ESI Positive/Negative. Phenols ionize well in negative mode ([M-H]~), but
the methoxy/nitrile groups allow for protonation in positive mode ([M+H]*).

» Diagnostic lons:
o [M+H]*: 150.05 m/z
o [M-H]~: 148.04 m/z (Acidity of phenolic proton)

o Fragmentation: Loss of «CHs (15 Da) and HCN (27 Da) are characteristic of
methoxybenzonitriles.

Infrared Spectroscopy (FT-IR)

The nitrile group provides a "silent region" handle, confirming the functional group integrity
during synthesis (e.g., ensuring no hydrolysis to amide/acid occurred).
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Functional Group Frequency (cm™?) Morphology Assighment

Intermolecular H-

O-H (Phenol) 3200-3500 Broad bonding

C=N (Nitrile) 2220-2230 Sharp, Med Aryl Nitrile Stretch
C=C (Aromatic) 1580-1600 Sharp Ring breathing

C-O (Ether) 1250-1275 Strong Aryl alkyl ether stretch

Part 3: NMR Spectroscopy — The Definitive Proof

This section details the causality behind the spectral features. We use DMSO-d6 as the solvent
of choice.

 Why? DMSO slows proton exchange, often allowing the phenolic -OH proton to appear as a
distinct singlet/broad peak (9.0-10.0 ppm), which is invisible in CDCls.

Proton (1H) NMR Assignment

The molecule contains three aromatic protons in a 1,2,4-substitution pattern (relative to the
protons themselves), creating an ABX spin system.

Structure Numbering:

e C1:-CN (Nitrile)[4]

e C2: -OMe (Methoxy)[4]
e C3: H (Ortho to OMe)
e C4: H (Meta to OMe)

¢ C5: -OH (Phenol)

e C6: H (Ortho to CN)

Predicted Shifts & Coupling:
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. . Coupling (J Structural
Proton Shift (60 ppm) Multiplicity .
Hz) Logic

Deshielded by -

CN (anisotropy).
H6 7.10-7.20 Doublet (d) J ~3.0 (meta)

Meta-coupled to

HA4.

Ortho to H3,
Meta to H6.
Shielded by -OH.

[5]

H4 6.95-7.05 dd J~9.0,3.0

Shielded by -
H3 6.80 — 6.90 Doublet (d) J ~9.0 (ortho) OMe. Ortho-
coupled to H4.

Characteristic
-OMe 3.80-3.90 Singlet (s) - methoxy

position.

Acidic phenolic
-OH 9.50-9.80 Broad s - proton (visible in
DMSO).

The "Killer Experiment": NOESY /| ROESY

Standard 1H NMR coupling constants for the target (5-hydroxy-2-methoxy) and its isomer (2-
hydroxy-5-methoxy) are nearly identical because the proton arrangement (two ortho, one meta)
is preserved in both.

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) measures through-space
coupling (< 5 A).

e Scenario A: Target (5-Hydroxy-2-methoxybenzonitrile)
o The -OMe group is at C2.

o The H3 proton is at C3 (immediate neighbor).
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o Observation: Strong NOE correlation between -OMe (3.8 ppm) and H3 (~6.9 ppm).

o Secondary Check: No NOE between -OMe and H6.

e Scenario B: Isomer (2-Hydroxy-5-methoxybenzonitrile)
o The -OMe group is at C5.[2][3][5][6]
o The protons at C4 and C6 are neighbors to the OMe.

o Observation: Strong NOE correlation between -OMe and two aromatic protons (H4 and
H6).

TARGET: 5-Hydroxy-2-methoxy ISOMER: 2-Hydroxy-5-methoxy

Methoxy (C2) Methoxy (C5)

STRONG NOE
(Diagnostic)

Proton H3 (C3) Proton H4 (C4) Proton H6 (C6)

Click to download full resolution via product page

Figure 2: NOESY correlation logic. The detection of a single strong NOE between OMe and the
doublet (H3) confirms the target structure.

Part 4: Synthesis & Impurity Profiling (Case Study)

To ensure the integrity of the material, one must understand its origin. The synthesis typically
proceeds via selective demethylation of 2,5-dimethoxybenzonitrile.

Protocol Summary:

« Starting Material: 2,5-Dimethoxybenzonitrile.[4][7][8]
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e Reagent: AICIs (anhydrous) in Ether or Toluene.

e Mechanism: The Lewis Acid (AICI3) coordinates to the nitrile nitrogen. This coordination
directs nucleophilic attack (by Cl~ or added iodide) to the ortho position (C2-OMe)
preferentially in many systems.

e The Risk: If the coordination-directed deprotection dominates, you obtain 2-hydroxy-5-
methoxybenzonitrile (the unwanted isomer). If steric factors dominate (C5 is less hindered),
you get the target.

 Purification: The two isomers have different pKa values and hydrogen-bonding capabilities.
o Target (5-OH): OH is far from CN. Standard phenol behavior.[9]

o Isomer (2-OH):[4] OH can H-bond to the nitrile nitrogen (intramolecular). This lowers the
boiling point and changes retention time on silica.

Reference Check: Literature suggests that under standard AlICIs conditions, the ortho-methoxy
group (C2) is often more labile due to the "coordination effect,"” yielding the 2-hydroxy isomer
as the major product. Therefore, rigorous NOESY analysis is mandatory to confirm you have
isolated the minor 5-hydroxy product or if an alternative route (e.g., from 3-bromo-4-
methoxyphenol) was used.

References

e PubChem Compound Summary. "5-Hydroxy-2-methoxybenzonitrile (CAS 180526-90-3)."
[7][8] National Center for Biotechnology Information.

» Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th
Edition. (Standard text for ABX coupling constants and NOE principles).

o Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory
Solvents." J. Org. Chem. 1997, 62, 21, 7512—7515.

e Seshadri, T. R., et al. "Selective demethylation of the 5-methoxyl group in flavanones."[6]
Proceedings of the Indian Academy of Sciences, 1953. (Foundational work on selective
demethylation of polymethoxy systems).

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://patents.google.com/patent/CN105777529A/en
https://patents.google.com/patent/JP2007031331A/en
https://www.benchchem.com/product/b2533712?utm_src=pdf-body
https://www.bldpharm.com/products/116314-61-5.html
https://www.bldpharm.com/products/104436-60-4.html
https://www.ias.ac.in/article/fulltext/seca/046/03/0238-0244
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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